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molecular formula C10H8N4 B193497 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile CAS No. 112809-25-3

4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

Cat. No. B193497
M. Wt: 184.2 g/mol
InChI Key: HQLYWHSJALKYOV-UHFFFAOYSA-N
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Patent
US08003804B2

Procedure details

Acetone (1500 ml), 1,2,4-triazole (200 gm; 2.895 mol. eq), cesium carbonate (142 gm; 0.436 mol. eq) and potassium iodide (9 gm) was heated to reflux (55° C.) for 4 hours. The reaction mixture was cooled to room temperature. To this, a solution of 4-bromomethyl benzonitrile (100 gm; 0.510 mol. eq) in dichloromethane (450 ml) was added over a period of 2 hours. The reaction mixture was refluxed for 3 hours. After the completion of reaction, the mass was cooled to 25° C. and the insolubles filtered. The filtrate was concentrated to residue under vacuum. The residue was dissolved in dichloromethane (500 ml), washed with saturated solution of sodium chloride, acidified to a pH 1.0 with concentrated hydrochloric acid and concentrated under vacuum. To the residue, a mixture of diisopropyl ether (160 ml) and n-Heptane (160 ml) was added, stirred at 10° C. for 30 minutes, filtered, washed with n-Heptane and dried under vacuum at 40-45° C. to give 4-[1-(1,2,4-triazole-1-yl)methyl]benzonitrile (76 gm, 81% yield, 99.0% HPLC purity).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
142 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.C(=O)([O-])[O-].[Cs+].[Cs+].[I-].[K+].Br[CH2:15][C:16]1[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=1>ClCCl.CC(C)=O>[N:1]1([CH2:15][C:16]2[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=2)[CH:5]=[N:4][CH:3]=[N:2]1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrCC1=CC=C(C#N)C=C1
Name
Quantity
450 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
N1N=CN=C1
Name
cesium carbonate
Quantity
142 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
9 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
1500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
stirred at 10° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the completion of reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mass was cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
the insolubles filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to residue under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (500 ml)
WASH
Type
WASH
Details
washed with saturated solution of sodium chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
To the residue, a mixture of diisopropyl ether (160 ml) and n-Heptane (160 ml)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with n-Heptane
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40-45° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(N=CN=C1)CC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 76 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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